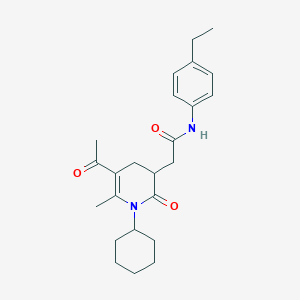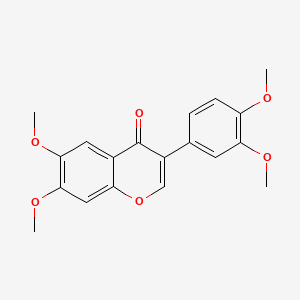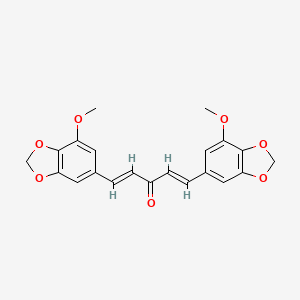![molecular formula C27H30N2O8 B11038490 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038490.png)
4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, hydroxy, and benzodioxole, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrrolidinyl ethyl group: This step might involve the reaction of pyrrolidine with an appropriate alkylating agent.
Introduction of the benzodioxole moiety: This could be achieved through a condensation reaction with a benzodioxole derivative.
Attachment of the dimethoxybenzoyl group: This step may involve an esterification or acylation reaction.
Final assembly and cyclization: The final step might involve cyclization to form the dihydropyrrolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups suggests it could form hydrogen bonds, participate in hydrophobic interactions, or undergo redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(6-methoxy-1,3-benzodioxol-4-yl)-1-[2-(1-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-(8-methoxy-1,3-benzodioxol-6-yl)-1-[2-(1-pyrrolidinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The unique combination of functional groups in 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE may confer distinct chemical properties, such as specific reactivity patterns or biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H30N2O8 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O8/c1-33-18-7-6-16(12-19(18)34-2)24(30)22-23(17-13-20(35-3)26-21(14-17)36-15-37-26)29(27(32)25(22)31)11-10-28-8-4-5-9-28/h6-7,12-14,23,30H,4-5,8-11,15H2,1-3H3/b24-22+ |
InChI Key |
KMEXRKJFMMIKQV-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C(=C4)OC)OCO5)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C(=C4)OC)OCO5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione](/img/structure/B11038426.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)


![7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11038468.png)
![1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
![2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
